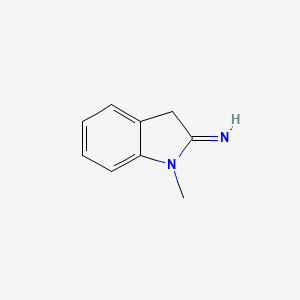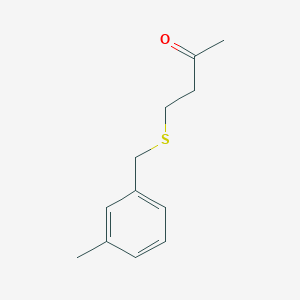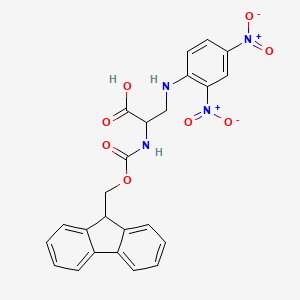![molecular formula C16H28N2O4 B13655002 9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{[(tert-butoxy)carbonyl]amino}-3-azaspiro[5.5]undecane-9-carboxylic acid is a spirocyclic compound characterized by its unique structural framework. This compound is part of a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The spirocyclic structure imparts rigidity and conformational stability, making it an attractive scaffold for drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(tert-butoxy)carbonyl]amino}-3-azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction, such as the Prins cyclization, which involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the carboxylic acid group: The carboxylic acid group can be introduced through various methods, including oxidation reactions or the use of carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-{[(tert-butoxy)carbonyl]amino}-3-azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-{[(tert-butoxy)carbonyl]amino}-3-azaspiro[5.5]undecane-9-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new materials or as a building block for complex chemical synthesis.
Mecanismo De Acción
The mechanism of action of 9-{[(tert-butoxy)carbonyl]amino}-3-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as modulation of signaling pathways or inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
- 9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
- 9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Uniqueness
Compared to similar compounds, 9-{[(tert-butoxy)carbonyl]amino}-3-azaspiro[55]undecane-9-carboxylic acid stands out due to its specific functional groups and structural features
Propiedades
Fórmula molecular |
C16H28N2O4 |
|---|---|
Peso molecular |
312.40 g/mol |
Nombre IUPAC |
9-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azaspiro[5.5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)22-13(21)18-16(12(19)20)6-4-15(5-7-16)8-10-17-11-9-15/h17H,4-11H2,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
NVXIDEBPAWGFIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC2(CC1)CCNCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)

![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)
![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)



![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)
